MFCD18314462
Overview
Description
Preparation Methods
The synthesis of 2-Cyano-4-(3,4-dichlorophenyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzonitrile with phenol under specific reaction conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Cyano-4-(3,4-dichlorophenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. .
Scientific Research Applications
2-Cyano-4-(3,4-dichlorophenyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3,4-dichlorophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl groups play a crucial role in its biological activity. The compound may interact with enzymes and receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Cyano-4-(3,4-dichlorophenyl)phenol can be compared with other similar compounds, such as:
- 2-Cyano-4-(2,3-dichlorophenyl)phenol
- 2-Cyano-4-(3,5-dichlorophenyl)phenol
- 2-Cyano-4-(3,4-difluorophenyl)phenol These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The uniqueness of 2-Cyano-4-(3,4-dichlorophenyl)phenol lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-hydroxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-3-1-9(6-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIAZDLDPDJRMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684908 | |
Record name | 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-17-5 | |
Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′,4′-dichloro-4-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261918-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.